molecular formula C4H10ClF2NS B13496264 (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride

(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride

Cat. No.: B13496264
M. Wt: 177.64 g/mol
InChI Key: PIQGXGHGXZHBAD-DFWYDOINSA-N
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Description

(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine structure. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethyl group through a nucleophilic substitution reaction. This is followed by the formation of the sulfanyl group and subsequent attachment to the propan-1-amine backbone. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure settings to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to alter the amine functionality.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or hydrocarbons.

Scientific Research Applications

(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(trifluoromethyl)sulfanyl]propan-1-amine hydrochloride
  • (2S)-2-[(methylthio)sulfanyl]propan-1-amine hydrochloride
  • (2S)-2-[(ethylthio)sulfanyl]propan-1-amine hydrochloride

Uniqueness

(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C4H10ClF2NS

Molecular Weight

177.64 g/mol

IUPAC Name

(2S)-2-(difluoromethylsulfanyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C4H9F2NS.ClH/c1-3(2-7)8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1

InChI Key

PIQGXGHGXZHBAD-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](CN)SC(F)F.Cl

Canonical SMILES

CC(CN)SC(F)F.Cl

Origin of Product

United States

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